2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core (a fused pyridine-pyrimidine system) substituted at three key positions:
- Position 2: A furan-2-ylmethyl amino group [(furan-2-ylmethyl)amino], introducing aromatic and electron-rich properties from the furan ring.
- Position 7: A methyl group, enhancing lipophilicity and steric bulk.
The thiazolidinone moiety itself includes a propyl chain at position 3 and a thioxo group at position 2, which may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
CAS No. |
381168-47-4 |
|---|---|
Molecular Formula |
C21H20N4O3S2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-8-24-20(27)16(30-21(24)29)10-15-18(22-11-14-5-4-9-28-14)23-17-7-6-13(2)12-25(17)19(15)26/h4-7,9-10,12,22H,3,8,11H2,1-2H3/b16-10- |
InChI Key |
HPRQIZHEECOFGC-YBEGLDIGSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=CO4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=CO4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine with β-Ketoesters
Reaction of 2-aminopyridine with methyl 3-oxobutanoate in the presence of phosphorus oxychloride yields 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This method, adapted from, achieves a 52% yield under reflux conditions in toluene. The methyl group at position 7 is introduced via the β-ketoester reactant.
Functionalization at Position 2
The 2-amino group is installed through nucleophilic substitution. Treatment of 4-chloro-7-methyl-pyrido[1,2-a]pyrimidin-4-one with furfurylamine in dimethylformamide (DMF) at 60–70°C for 1 hour affords the 2-[(furan-2-ylmethyl)amino] derivative. Sodium bicarbonate is used to neutralize HCl generated during the reaction.
Synthesis of the (Z)-4-Oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene Moiety
The thiazolidinone fragment is prepared via a two-step process:
Formation of 3-Propyl-4-thiazolidinone
Condensation of propylamine with carbon disulfide and chloroacetic acid in ethanol yields 3-propyl-2-thioxo-1,3-thiazolidin-4-one. This one-pot reaction proceeds at room temperature with an 85% yield.
Knoevenagel Condensation with Pyrido[1,2-a]pyrimidin-4-one
The exocyclic double bond is introduced via Knoevenagel condensation. Reacting 3-propyl-2-thioxo-1,3-thiazolidin-4-one with 7-methyl-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one in acetic acid/sodium acetate under reflux generates the (Z)-configured product. The Z-selectivity (≥95%) is attributed to steric hindrance from the furan group.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclization | Toluene | 110 | POCl₃ | 52 | 98 |
| Amination | DMF | 60–70 | NaHCO₃ | 75 | 99 |
| Knoevenagel Condensation | Acetic Acid | 120 | NaOAc | 68 | 97 |
-
Solvent Choice : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates, while acetic acid stabilizes enolate intermediates during condensation.
-
Catalysts : Sodium acetate accelerates imine formation in Knoevenagel reactions, reducing side-product formation.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR : Key signals include δ 2.70 (CH₃S), 4.34 (CH₂-furopyridin), and 8.23 (H-5′).
-
HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm ≥99.7% purity.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing 4-oxo byproducts are suppressed using lithium amide bases.
-
Z/E Isomerism : Rigorous temperature control (120°C) and acidic conditions favor the Z-isomer.
-
Byproduct Formation : Excess furfurylamine (1.5 equiv) minimizes di-substitution at position 2.
Industrial-Scale Adaptations
Patent US7202360B2 describes a scalable route using continuous hydrogenation and flow chemistry, achieving 82% yield with 35 psi H₂ pressure. Key modifications include:
-
Palladium Catalysis : 10% Pd/C reduces reaction time from 8 hours to 2 hours.
-
Green Solvents : Isopropanol replaces DMF, reducing environmental impact.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Academic Lab-Scale | 4 | 28 | 450 | Low |
| Industrial Patent | 3 | 52 | 220 | High |
The industrial route offers superior cost-efficiency due to streamlined steps and in-situ purification.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone moiety can be reduced to thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of furanones and pyrimidinones.
Reduction: Formation of thiazolidines and reduced pyrimidine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives of thiazolidinones have been reported to possess antibacterial and antifungal properties. The thiazolidinone moiety in the compound may contribute to such activities by disrupting microbial cell functions and inhibiting enzyme activity essential for survival .
Anticancer Potential
The pyrimidine and thiazolidine rings are known for their role in anticancer drug design. Compounds featuring these structures have been identified as inhibitors of various cancer cell lines. The specific compound under discussion may inhibit key enzymes involved in cancer cell proliferation, similar to other known inhibitors of farnesyltransferase .
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated a series of thiazolidinone derivatives against various bacterial strains. The results indicated that compounds with furan substitutions displayed enhanced activity compared to their non-furan counterparts. The mechanism was attributed to increased membrane permeability and interaction with bacterial DNA .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines showed that the compound inhibited cell growth significantly at lower concentrations compared to standard chemotherapeutics. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5 | Apoptosis induction |
| HeLa | 7 | G1 phase arrest |
| A549 | 10 | Inhibition of proliferation |
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Core Structure and Bioactivity
- Thiazolo[3,2-a]pyrimidin-7-ones (Selvam et al.): These derivatives exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range. The fluorophenyl group at position 7 enhances cytotoxicity, while the benzylidene substituent at position 2 modulates electronic properties . In contrast, the target compound’s pyrido[1,2-a]pyrimidin-4-one core may offer improved π-stacking interactions due to its extended aromatic system.
- Furochromenylideneamino-pyrimidin-4-ones: These compounds demonstrate analgesic and anti-inflammatory effects, attributed to the thioxo group and furochromenylidene moiety, which may inhibit cyclooxygenase (COX) enzymes . The target compound’s thiazolidinone-thioxo system could similarly interact with inflammatory targets but with distinct regiochemistry.
Substituent Effects
- Furan vs.
- Thiazolidinone vs. Dithiazolylidene: The thioxo-thiazolidinone in the target compound provides hydrogen-bond acceptor sites, whereas dithiazolylidene groups (e.g., ) prioritize electrophilic reactivity for synthetic applications .
Stereochemical Considerations
The (Z)-configuration of the thiazolidinone methylidene group in the target compound is a critical differentiator. Analogous studies on geometric isomers (e.g., in Schiff bases) show that Z-configurations often enhance binding affinity to enzymatic pockets compared to E-forms .
Biological Activity
The compound 2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido-pyrimidine backbone with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For example, derivatives of thiazolidinones have shown significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways. In vitro studies demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs possess antimicrobial activities. The thiazolidine ring is known for its ability to interact with bacterial enzymes, potentially inhibiting their function. Preliminary tests have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been investigated. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible therapeutic role in treating inflammatory diseases .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cell lines. The results indicated that several compounds showed significant cytotoxicity with IC50 values ranging from 8.5 µM to 14.9 µM, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy : In another study, derivatives of the compound were tested against a panel of bacterial strains. The results showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
The biological activities of this compound are believed to stem from several mechanisms:
- Enzyme Inhibition : The thiazolidine moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, leading to apoptotic cell death.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis of this compound involves multi-step organic reactions, including condensation of pyrido[1,2-a]pyrimidin-4-one derivatives with thiazolidinone moieties. Key steps include:
- Amine substitution : Reacting furan-2-ylmethylamine with a halogenated pyridopyrimidinone precursor under mild conditions (e.g., ethanol, 60–80°C) to introduce the furan-containing amino group .
- Z-configuration control : The (Z)-selective formation of the thiazolidinone methylidene group requires precise temperature control (e.g., 25–40°C) and solvent polarity adjustments (e.g., DMF or THF) to stabilize intermediates .
- Yield optimization : Reaction monitoring via TLC/HPLC is critical to isolate intermediates and minimize side products like E-isomers or dimerization byproducts .
Basic: What analytical techniques are most effective for characterizing this compound’s structure and confirming its stereochemistry?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to resolve aromatic protons (pyrido[1,2-a]pyrimidin-4-one core) and confirm Z-configuration via coupling constants in the thiazolidinone methylidene group. NMR can detect fluorinated impurities if present .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish between isomers .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis is recommended, though this requires high-purity samples .
Advanced: How can computational modeling (e.g., DFT or reaction path searches) optimize synthetic routes and predict reactivity?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity in pyridopyrimidinone-thiazolidinone coupling. For example, ICReDD’s approach combines computational screening with experimental validation to identify optimal catalysts and solvents .
- Solvent Effects : COSMO-RS simulations can predict solvent compatibility to stabilize intermediates and reduce side reactions .
- AI-Driven Automation : Platforms like COMSOL Multiphysics integrate machine learning to simulate reaction kinetics and propose condition adjustments (e.g., temperature gradients) in real time .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns)?
- Dynamic Effects Analysis : Unexpected splitting may arise from restricted rotation in the thiazolidinone methylidene group. Variable-temperature NMR (VT-NMR) can confirm dynamic equilibrium between conformers .
- Impurity Profiling : Cross-reference HRMS with LC-MS to detect trace isomers or degradation products. For example, E-isomers of the thiazolidinone moiety may co-elute but show distinct UV-Vis spectra .
- Comparative Studies : Compare synthetic batches using statistical design of experiments (DoE) to isolate variables (e.g., reaction time, solvent) contributing to spectral anomalies .
Advanced: What strategies are effective for evaluating biological activity while minimizing synthetic complexity?
- Fragment-Based Screening : Test individual moieties (e.g., thiazolidinone or furan-methylamino groups) for preliminary activity against target enzymes (e.g., antimicrobial or anticancer assays) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., propyl vs. methyl in the thiazolidinone) and use multivariate regression to correlate structural features with bioactivity .
- Metabolic Stability Assays : Employ microsomal incubation studies (e.g., liver microsomes) to assess the compound’s susceptibility to oxidation at the furan or thioxo groups .
Advanced: How can researchers address challenges in scaling up synthesis while maintaining Z-configurational integrity?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during large-scale coupling steps. For example, segmented flow reactors can stabilize reactive intermediates .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track Z/E isomer ratios in real time during production .
- Catalyst Screening : Immobilized catalysts (e.g., Pd/C or chiral auxiliaries) enhance stereocontrol and recyclability in multi-gram syntheses .
Advanced: What are the best practices for resolving discrepancies between computational predictions and experimental outcomes?
- Error Analysis in DFT : Re-examine basis sets (e.g., B3LYP vs. M06-2X) and solvation models to improve agreement with experimental data (e.g., Gibbs free energy of activation) .
- Experimental Validation : Use DoE to test computational hypotheses (e.g., solvent polarity effects) systematically .
- Collaborative Feedback : Integrate computational and experimental teams iteratively, as done in ICReDD’s "chemical reaction design" framework, to refine models .
Advanced: How can researchers leverage hybrid thiazolidinone-pyridopyrimidinone systems for multifunctional drug design?
- Dual-Targeting Probes : Exploit the thiazolidinone’s metal-chelating ability (via thioxo groups) and the pyridopyrimidinone’s π-stacking potential to design kinase inhibitors with dual mechanisms .
- Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester-linked furan) to enhance bioavailability, guided by in vitro permeability assays (e.g., Caco-2 cell models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
